While the provided literature doesn't detail a specific synthesis method for DM-3411, it is primarily formed through the metabolism of brexpiprazole. [, , ] In vitro studies utilize liver microsomes or recombinant CYP enzymes, particularly CYP3A4 and CYP2D6, to produce DM-3411 from brexpiprazole for analysis. [, , ]
DM-3411 itself does not exhibit significant pharmacological activity, particularly regarding the dopamine D2 receptor, which is a key target for antipsychotic drugs. [] This suggests that DM-3411 primarily serves as an inactive metabolite of brexpiprazole, contributing to its clearance from the body. []
The primary application of DM-3411 in scientific research is as a marker for understanding the metabolism and pharmacokinetics of brexpiprazole. [, , , ] By quantifying DM-3411 levels in preclinical and clinical studies, researchers can:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2